Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate
Description
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate (CAS: 97988-85-7) is a fluorinated aminophosphonate with a trifluoromethyl group adjacent to an amino-phosphonate backbone. It serves as a versatile small-molecule scaffold in medicinal and synthetic chemistry due to its electron-withdrawing trifluoroethyl group and nucleophilic amino moiety. The compound is typically synthesized via cyclization of alkene-tethered trifluoroacetimidoyl chlorides with trialkyl phosphites, yielding moderate to good efficiencies (82% corrected yield) . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3NO3P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUBLZRCYWAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethylated amine. One common method includes the use of diethyl phosphite and 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate has been investigated for its role in synthesizing biologically active molecules. Its unique trifluoroethyl group enhances the lipophilicity and metabolic stability of compounds, making it a valuable building block in drug development.
Synthesis of Bioactive Compounds
- Aminophosphonates : The compound serves as a precursor for aminophosphonates, which are known for their anti-cancer and anti-viral properties. The introduction of the trifluoroethyl group is believed to improve the bioactivity of these derivatives .
- Pharmaceutical Intermediates : It has been used in the synthesis of various pharmaceutical intermediates that exhibit significant therapeutic effects due to their enhanced interaction with biological targets .
Agricultural Applications
The incorporation of fluorinated compounds like this compound into agrochemicals has been shown to improve efficacy and selectivity.
Development of Herbicides and Pesticides
- Enhanced Efficacy : Fluorination often leads to improved herbicidal activity by modifying the physicochemical properties of active ingredients, such as increasing lipophilicity and water solubility . This modification allows for better absorption and effectiveness against target pests.
- Selective Crop Protection : The compound's ability to fine-tune the properties of agrochemicals can lead to more selective crop protection agents, minimizing harm to non-target species and promoting environmental sustainability .
Chemical Research Applications
This compound is also utilized in various chemical research settings.
Organic Synthesis
- Building Block for Complex Molecules : It is employed as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures through various reaction pathways .
- Reagent in Chemical Reactions : The compound acts as a reagent in reactions such as nucleophilic substitutions and condensations, contributing to the formation of diverse chemical entities .
Synthesis of Trifluoromethylated Compounds
A study demonstrated the successful application of this compound in synthesizing Z-unsaturated amides through its reaction with aldehydes. This method showcased high yields and selectivity, highlighting its utility in creating valuable intermediates for further pharmaceutical development .
Fluorinated Drug Development
Research has indicated that fluorinated compounds are increasingly prevalent in modern pharmaceuticals. This compound contributes to this trend by enhancing the bioactivity and metabolic stability of drug candidates . Its incorporation into drug design has been linked to improved therapeutic outcomes.
Data Tables
| Application Area | Specific Use | Impact |
|---|---|---|
| Medicinal Chemistry | Precursor for aminophosphonates | Anti-cancer and anti-viral properties |
| Agricultural Chemistry | Development of herbicides | Enhanced efficacy and selectivity |
| Chemical Research | Building block for organic synthesis | Facilitates complex molecular architectures |
Mechanism of Action
The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phosphonate ester can participate in covalent bonding with enzymes or other proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Phosphonate Derivatives
Diethyl (1-Amino-2,2-difluoro-2-(pyridinyl)ethyl)phosphonates (7a–c)
- Structure : Contains a difluoroethyl group and a pyridinyl ring.
- Synthesis: Generated via borane-dimethyl sulfide reduction of iminophosphonates at −30°C .
- Applications: Noted for modular synthesis of heterocycles but lacks explicit antitumor data reported for trifluoroethyl analogs .
Dimethyl [(1R)-2,2,2-trichloro-1-hydroxyethyl]phosphonate (Trichlorfon)
- Structure : Chlorinated analog with a hydroxyethyl group.
- Synthesis : Derived from dimethyl phosphite and chloral .
- Key Differences: Trichlorfon’s trichloromethyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the amino group in the trifluoroethyl compound. Used as an insecticide, contrasting with the trifluoroethyl compound’s focus on pharmaceutical scaffolds .
Non-Fluorinated Aminophosphonates
Diethyl (1-Amino-2,2-dimethoxypropyl)phosphonate (4f)
- Structure : Methoxy groups replace trifluoro substituents.
- Synthesis: Produced via azirine ring-opening in methanol or ethanol .
- Key Differences :
Diethyl 2-Oxo-2-arylethylphosphonates (13–18)
- Structure: Aryl ketone moieties instead of amino-trifluoroethyl groups.
- Synthesis: Prepared from 2-bromo-1-aryl-ethanones and triethyl phosphite at 80°C .
- Key Differences: Lack of amino group eliminates hydrogen-bonding capability, reducing solubility in polar solvents. Applications focus on intermediates for heterocycles rather than bioactive molecules .
Biological Activity
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is a phosphonate compound that has garnered attention for its unique biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound is characterized by a phosphonate group attached to a trifluoroethyl moiety. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity. The synthesis of this compound typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under controlled conditions to ensure high yields and purity.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit serine hydrolases. The elongated P—C bond length (1.8797 Å) observed in this compound contributes to its lability and propensity to organophosphorylate these enzymes, leading to significant physiological effects .
- Mechanism : The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex that disrupts normal enzymatic activity. This can affect various metabolic pathways within cells.
Antimicrobial Properties
Research indicates that phosphonates like this compound exhibit antimicrobial properties. They act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism. This action can hinder the growth of bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of Amino Acid Metabolism : A study highlighted that aminophosphonic acids could inhibit key enzymes in amino acid metabolism, affecting cellular physiological activities . This suggests a potential application in controlling microbial growth by targeting metabolic pathways.
- Synthesis and Activity Correlation : Research showed that variations in the synthesis process could lead to differences in biological activity. For instance, optimizing reaction conditions for enantioselectivity resulted in compounds with enhanced inhibitory effects on serine hydrolases .
- Fluorinated Phosphonates : The introduction of fluorine atoms has been shown to enhance the lipophilicity and bioavailability of phosphonates. This property is crucial for their effectiveness as pharmaceuticals .
Comparative Analysis
The following table summarizes key attributes and findings related to this compound compared to other phosphonates:
| Property/Compound | This compound | Other Phosphonates |
|---|---|---|
| P—C Bond Length | 1.8797 Å | Varies (typically shorter) |
| Enzyme Target | Serine hydrolases | Various (depends on structure) |
| Biological Activity | Antimicrobial; enzyme inhibition | Antimicrobial; herbicidal |
| Fluorination Effect | Enhanced activity due to trifluoromethyl group | Varies; generally increases potency |
| Synthesis Method | Diethyl phosphite + 1-amino-2,2,2-trifluoroethanol | Varies widely |
Q & A
Basic: What synthetic methodologies are commonly employed for Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate?
Methodological Answer:
The compound is typically synthesized via click chemistry (azide-alkyne cycloaddition) or Steglich esterification . For example:
- Click Chemistry : Condensation of diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under Cu(I) catalysis yields regioisomerically pure products with high yields .
- Steglich Protocol : Esterification using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) enables efficient coupling of phosphonate intermediates with trifluoroethanol .
Advanced: How can reaction conditions be optimized to address low yields or regioselectivity issues?
Methodological Answer:
Key factors include:
- Catalyst Selection : DMAP in Steglich esterification enhances reaction efficiency by activating the carbodiimide reagent .
- Reagent Stoichiometry : Using excess nucleophiles (e.g., 3.0 equivalents of 2-aminobutan-1-ol) improves cyclization yields in aziridine-phosphonate syntheses .
- Temperature Control : Refluxing in acetonitrile (80–85°C) promotes complete conversion in multi-step reactions .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1D/2D NMR : Assignments of proton and carbon signals via COSY, HSQC, and HMBC resolve regioisomeric ambiguities. For example, ¹H-¹³C correlations confirm the triazole linkage in click-derived products .
- ³¹P NMR : A singlet near δ 20–25 ppm (referenced to 85% H₃PO₄) confirms the phosphonate moiety. Coupling constants (e.g., ³Jₚ₋H) help identify neighboring groups .
Advanced: How to resolve contradictory NMR data during structural elucidation?
Methodological Answer:
- 2D NMR : HSQC/HMBC correlations differentiate between similar structures (e.g., distinguishing 1,2,3-triazole regioisomers) .
- Comparative Analysis : Cross-reference observed ³¹P chemical shifts with established ranges for phosphonates (δ 15–30 ppm for dialkyl esters) .
- Decoupling Experiments : ¹H-decoupled ³¹P NMR simplifies spectra by removing splitting from adjacent protons .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Biological Probes : Used in evaluating anticorrosive or antimicrobial activities due to the trifluoroethyl group’s electronegativity .
- Drug Design : Serves as a bioisostere for phosphate groups in enzyme inhibitors, leveraging its hydrolytic stability .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light, humidity, or elevated temperatures (e.g., 40°C) and monitor via HPLC or NMR for decomposition products .
- Safety Data Guidelines : Follow protocols for phosphonate esters, which degrade into toxic byproducts (e.g., HF) under acidic conditions .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Employ fume hoods to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize hydrolysis .
Advanced: How to design neurotoxicity assays for structurally related phosphonates?
Methodological Answer:
- In Vitro Models : Use SH-SY5Y neuronal cells to assess cytotoxicity and mitochondrial dysfunction. Compare with positive controls (e.g., organophosphates) .
- Structural Analogs : Cross-reference toxicological data from compounds like diethyl [[3,5-di-tert-butyl-4-hydroxyphenyl]methyl]phosphonate, which shares similar reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
